(R)-Funapide

Description

BenchChem offers high-quality (R)-Funapide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Funapide including the price, delivery time, and more detailed information at info@benchchem.com.

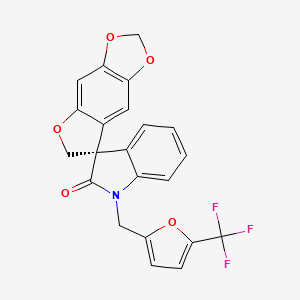

Structure

3D Structure

Properties

IUPAC Name |

(7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3NO5/c23-22(24,25)19-6-5-12(31-19)9-26-15-4-2-1-3-13(15)21(20(26)27)10-28-16-8-18-17(7-14(16)21)29-11-30-18/h1-8H,9-11H2/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBUOXBYNAHKFV-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031866 | |

| Record name | Funapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259933-16-8 | |

| Record name | Funapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Funapide: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Funapide, also known by its developmental codes (R)-TV-45070 and (R)-XEN402, is the R-enantiomer of the potent voltage-gated sodium channel (VGSC) blocker, Funapide. While Funapide (the S-enantiomer or racemate) has been investigated for its analgesic properties, (R)-Funapide is characterized as the less active of the two stereoisomers. This technical guide provides a comprehensive overview of the chemical structure and known properties of (R)-Funapide, with a focus on data relevant to researchers in pharmacology and medicinal chemistry.

Chemical Structure and Identifiers

(R)-Funapide is a complex spirooxindole derivative. Its systematic IUPAC name is (7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1][2]benzodioxole-7,3'-indole]-2'-one. The key structural features include a spirocyclic core linking a furobenzodioxole and an indole moiety, with a trifluoromethyl-substituted furan ring attached to the indole nitrogen.

Table 1: Chemical Identifiers for (R)-Funapide

| Identifier | Value |

| IUPAC Name | (7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1][2]benzodioxole-7,3'-indole]-2'-one |

| CAS Number | 1259933-15-7[3] |

| Molecular Formula | C₂₂H₁₄F₃NO₅ |

| SMILES String | O=C(N1CC2=CC=C(O2)C(F)(F)F)C3=C(C=CC=C3)[C@]14OC5=CC6=C(OCO6)C=C5 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (R)-Funapide are not widely published. However, based on the structure of its enantiomer, Funapide, some properties can be inferred.

Table 2: Physicochemical Properties of Funapide (S-enantiomer or Racemate)

| Property | Value |

| Molecular Weight | 429.35 g/mol [4] |

| Solubility | Soluble in DMSO.[5] |

Biological Activity

(R)-Funapide is known to be a voltage-gated sodium channel blocker, but it is reported to be less potent than its corresponding S-enantiomer, Funapide. Funapide itself is a potent inhibitor of several Nav channels, particularly Nav1.7 and Nav1.8, which are crucial in pain signaling pathways.

Table 3: Biological Activity of Funapide (S-enantiomer or Racemate) against Voltage-Gated Sodium Channels

| Target | IC₅₀ (nM) |

| Nav1.2 | 601 |

| Nav1.5 | 84[5] |

| Nav1.6 | 173 |

| Nav1.7 | 54[5] |

One source indicates an IC₅₀ value of 50.18 nM for (R)-Funapide as a Nav1.8 channel inhibitor in HEK293 cells, although the context suggests this might be for the more active enantiomer.[1] The description of (R)-Funapide as the "less active" enantiomer implies that its IC₅₀ values for these channels would be significantly higher than those listed for Funapide.

Signaling Pathway

(R)-Funapide, as a voltage-gated sodium channel blocker, is expected to modulate neuronal excitability. Voltage-gated sodium channels are integral membrane proteins that mediate the influx of sodium ions in response to membrane depolarization, which is a key step in the generation and propagation of action potentials in excitable cells like neurons. By blocking these channels, Funapide and its enantiomers can reduce the firing rate of neurons, thereby dampening pain signals.

Caption: Mechanism of action of (R)-Funapide as a voltage-gated sodium channel blocker.

Experimental Protocols

General Synthesis of Funapide Analogs

The synthesis of the spirooxindole core of Funapide and its analogs typically involves a multi-step sequence. A key step is often a stereoselective reaction to establish the chiral center at the spirocyclic junction. This could involve the use of chiral catalysts or chiral auxiliaries. The final steps would involve the N-alkylation of the indole nitrogen with the appropriate 5-(trifluoromethyl)furan-2-ylmethyl moiety.

A detailed, validated protocol for the specific synthesis of (R)-Funapide is required for replication and further studies.

In Vitro Electrophysiology Assay for Nav Channel Inhibition

To determine the inhibitory activity of (R)-Funapide on voltage-gated sodium channels, whole-cell patch-clamp electrophysiology is the standard method.

Workflow:

Caption: General workflow for determining the IC₅₀ of (R)-Funapide on Nav channels.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired human Nav channel subtype (e.g., Nav1.7, Nav1.8) are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Cells are typically held at a holding potential of -120 mV.

-

Voltage Protocol: Depolarizing voltage steps are applied to elicit sodium currents.

-

Compound Application: (R)-Funapide, dissolved in an appropriate solvent (e.g., DMSO) and diluted in the extracellular solution, is applied to the cells via a perfusion system at increasing concentrations.

-

Data Acquisition and Analysis: The peak sodium current amplitude is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC₅₀ value.

Conclusion

(R)-Funapide is the less active enantiomer of the potent sodium channel blocker Funapide. While its chemical structure is well-defined, there is a notable lack of publicly available, detailed quantitative data regarding its specific physicochemical properties and a comprehensive profile of its biological activity. Further research, particularly the publication of stereoselective synthesis and comparative pharmacological studies of the Funapide enantiomers, is necessary to fully elucidate the structure-activity relationship and the potential utility of (R)-Funapide as a research tool or therapeutic agent. The information and general protocols provided in this guide serve as a foundation for researchers interested in exploring this and related spirooxindole-based compounds.

References

- 1. InvivoChem [invivochem.com]

- 2. Transporteur membranaire/Canal ionique | CymitQuimica [cymitquimica.com]

- 3. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Funapide (also known as TV-45070 and XEN402) is a potent, state-dependent inhibitor of voltage-gated sodium channels (VGSCs), with notable activity against the Nav1.7 subtype, a genetically validated target for the treatment of pain.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of (R)-Funapide on Nav1.7, consolidating available quantitative data, outlining relevant experimental methodologies, and visualizing key concepts. While the clinical development of Funapide was discontinued, the understanding of its interaction with Nav1.7 remains valuable for the ongoing development of novel analgesics targeting this channel.[4]

Introduction to Nav1.7 as a Therapeutic Target

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory and sympathetic neurons.[1][5] Its critical role in pain perception has been unequivocally established through human genetic studies. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[6][7] This makes Nav1.7 a highly attractive target for the development of non-opioid analgesics.

(R)-Funapide: A State-Dependent Nav1.7 Inhibitor

(R)-Funapide is a small molecule that exhibits inhibitory activity across multiple VGSC subtypes but shows a degree of preference for Nav1.7.[1][2] Its mechanism of action is characterized by its state-dependent nature, meaning it preferentially binds to and inhibits Nav1.7 channels in certain conformational states (e.g., open or inactivated) over the resting state.[1]

Binding Site

While a definitive co-crystal structure of (R)-Funapide bound to Nav1.7 is not publicly available, its profile as a non-selective, state-dependent VGSC inhibitor suggests it likely interacts with the highly conserved local anesthetic binding site within the channel's pore, specifically involving residues in the S6 segment of domain IV (DIV-S6). This is a common binding region for many local anesthetics and other state-dependent sodium channel blockers.

Quantitative Profile of Nav Channel Inhibition

Electrophysiological studies have quantified the inhibitory potency of Funapide against a panel of human Nav channels. The half-maximal inhibitory concentrations (IC50) highlight its activity on Nav1.7.

| Nav Channel Subtype | IC50 (nM) |

| Nav1.7 | 54[1][2] |

| Nav1.8 | - |

| Nav1.2 | 601[1][2] |

| Nav1.5 | 84[1][2] |

| Nav1.6 | 173[1][2] |

| Table 1: Inhibitory potency (IC50) of Funapide against various human voltage-gated sodium channel subtypes. |

Effects on Nav1.7 Channel Gating

The state-dependent inhibition of Nav1.7 by (R)-Funapide manifests through specific alterations in the channel's gating properties. These effects are typically characterized using whole-cell patch-clamp electrophysiology.

Voltage-Dependence of Inactivation

Use-Dependent Block

Use-dependent block is a hallmark of state-dependent inhibitors, where the degree of inhibition increases with the frequency of channel activation. This occurs because the inhibitor has a higher affinity for the open and inactivated states, which are more populated during high-frequency firing. For a compound like Funapide, a train of depolarizing pulses would be expected to lead to a cumulative reduction in the Nav1.7 current. For example, the Nav1.7 inhibitor CNV1014802 demonstrated a 31% and 55% inhibition at stimulation frequencies of 10 Hz and 20 Hz, respectively.[8]

Recovery from Inactivation

By stabilizing the inactivated state, (R)-Funapide is expected to slow the recovery of Nav1.7 channels from inactivation. This would be observed as a prolongation of the time constant for recovery. This effect contributes to the reduction of channel availability during high-frequency neuronal firing.

Experimental Protocols

The characterization of (R)-Funapide's effects on Nav1.7 relies on standard but precise electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effects of compounds on ion channel function.

Cell Preparation:

-

HEK293 cells stably expressing human Nav1.7 are commonly used.

-

Cells are cultured under standard conditions and prepared for recording.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

Recording Parameters:

-

Whole-cell configuration is established.

-

Membrane potential is held at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

-

Currents are evoked by depolarizing voltage steps.

-

Data is acquired and analyzed using specialized software.

Protocol for Assessing Voltage-Dependence of Inactivation

-

From a holding potential of -120 mV, a series of 500 ms conditioning pre-pulses are applied, ranging from -140 mV to 0 mV in 10 mV increments.

-

Following each pre-pulse, a brief test pulse to 0 mV is applied to measure the fraction of available channels.

-

The normalized peak current during the test pulse is plotted against the pre-pulse potential.

-

The data is fitted with a Boltzmann function to determine the half-inactivation voltage (V1/2).

-

The protocol is repeated in the presence of (R)-Funapide to determine the shift in V1/2.

Protocol for Assessing Use-Dependent Block

-

From a holding potential of -120 mV, a train of short depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz, 20 Hz).

-

The peak current of each pulse in the train is measured.

-

The peak current of each pulse is normalized to the peak current of the first pulse.

-

The reduction in normalized current over the pulse train indicates the degree of use-dependent block.

-

This is performed in the absence and presence of (R)-Funapide.

Protocol for Assessing Recovery from Inactivation

-

A two-pulse protocol is used. From a holding potential of -120 mV, a depolarizing pre-pulse (e.g., to 0 mV for 100 ms) is applied to inactivate the channels.

-

The membrane is then repolarized to -120 mV for a variable recovery interval.

-

A test pulse to 0 mV is then applied.

-

The peak current of the test pulse, normalized to the peak current of the pre-pulse, is plotted against the recovery interval.

-

The data is fitted with an exponential function to determine the time constant of recovery.

-

The protocol is repeated with (R)-Funapide to assess its effect on the recovery kinetics.

Signaling Pathways and Logical Relationships

The primary mechanism of action of (R)-Funapide on Nav1.7 is direct channel inhibition, which in turn modulates neuronal excitability. This can be visualized as a direct regulatory relationship.

Caption: Simplified pathway of (R)-Funapide's inhibitory action on Nav1.7.

The experimental workflow for characterizing a state-dependent Nav1.7 inhibitor like (R)-Funapide can be systematically outlined.

Caption: Workflow for characterizing (R)-Funapide's effects on Nav1.7.

The logical relationship of state-dependent inhibition can be illustrated as follows:

Caption: Conformational states of Nav1.7 and Funapide's preferential binding.

Conclusion

(R)-Funapide is a potent, state-dependent inhibitor of the Nav1.7 channel. Its mechanism of action involves preferential binding to the open and inactivated states of the channel, leading to a stabilization of the inactivated state, use-dependent block, and slowed recovery from inactivation. These actions collectively reduce the excitability of nociceptive neurons, thereby attenuating pain signaling. Although its clinical development has been halted, the study of (R)-Funapide has contributed to the fundamental understanding of how to pharmacologically modulate Nav1.7 for analgesic purposes. The methodologies and principles outlined in this guide are central to the continued search for novel, safe, and effective Nav1.7-targeting pain therapeutics.

References

- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. oatext.com [oatext.com]

- 4. Funapide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Nav1.7 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Funapide Enantiomer: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Funapide (formerly known as TV-45070 or XEN402) is a potent, state-dependent inhibitor of voltage-gated sodium channels (VGSCs), with notable activity against Nav1.7 and Nav1.8, channels critical in pain signaling pathways.[1] As a chiral molecule, Funapide exists as two enantiomers: (S)-Funapide and (R)-Funapide. This technical guide focuses on the biological activity of the (R)-enantiomer of Funapide. Available data indicates that (R)-Funapide is the less active of the two enantiomers.[2] While specific quantitative data for the (R)-enantiomer is not extensively available in public literature, this document will synthesize the known information regarding Funapide's mechanism of action, the biological activity of the racemic mixture, and detailed experimental protocols relevant to its evaluation.

Core Mechanism of Action

The primary mechanism of action for Funapide is the blockade of voltage-gated sodium channels. These channels are integral to the initiation and propagation of action potentials in excitable cells, including neurons. By inhibiting the influx of sodium ions, Funapide reduces neuronal excitability, thereby producing an analgesic effect. Funapide exhibits state-dependent inhibition, meaning it preferentially binds to and stabilizes the inactivated state of the sodium channel. This property is crucial as it allows for targeted inhibition of rapidly firing neurons, such as those involved in nociceptive pathways, with less effect on normally active neurons.

Quantitative Biological Activity

| Target | IC50 (nM) - Racemic Funapide |

| Nav1.2 | 601[3] |

| Nav1.5 | 84[3] |

| Nav1.6 | 173[3] |

| Nav1.7 | 54[3] |

Note: The table presents data for the racemic mixture of Funapide. (R)-Funapide is reported to be the less active enantiomer.

Experimental Protocols

The primary method for evaluating the biological activity of sodium channel inhibitors like Funapide is the whole-cell patch-clamp electrophysiology assay. This technique allows for the direct measurement of ion channel currents in living cells.

Whole-Cell Patch-Clamp Protocol for Nav1.7 Inhibition Assay

This protocol is adapted from standard methodologies for assessing Nav1.7 inhibitors.[4][5]

1. Cell Culture:

-

HEK293 cells stably expressing human Nav1.7 (hNav1.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For experiments, cells are plated onto glass coverslips and allowed to adhere.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

-

Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is perfused with the external solution.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used for recording.

-

A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

-

Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

4. Voltage Protocol:

-

Cells are held at a holding potential of -120 mV.

-

To elicit Nav1.7 currents, cells are depolarized to a test potential of 0 mV for 20 ms.

-

To assess state-dependent inhibition, a pre-pulse to -70 mV for 500 ms can be used to inactivate a fraction of the channels before the test pulse.

5. Data Analysis:

-

The peak inward sodium current is measured before and after the application of the test compound ((R)-Funapide).

-

The percentage of inhibition is calculated as: (1 - (I_drug / I_control)) * 100, where I_drug is the peak current in the presence of the compound and I_control is the peak current in its absence.

-

Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Visualizations

Experimental Workflow: Whole-Cell Patch-Clamp Assay

Caption: Workflow for determining the inhibitory activity of (R)-Funapide on Nav1.7 channels.

Signaling Pathway: Inhibition of Neuronal Excitation

Caption: Mechanism of (R)-Funapide in reducing neuronal excitability via Nav1.7 blockade.

References

- 1. Funapide - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Making sure you're not a bot! [nanion.de]

- 5. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (R)-Funapide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Funapide, also known as TV-45070 and XEN402, is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a genetically validated target for the treatment of pain, and its blockade offers a promising therapeutic strategy for a variety of pain states. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of (R)-Funapide. It is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development. While the clinical development of Funapide was discontinued in 2022, the extensive research surrounding this compound provides valuable insights into the development of Nav1.7 inhibitors for pain.[2]

Introduction: The Role of Nav1.7 in Pain Signaling

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, such as nociceptors, which are responsible for detecting painful stimuli.[3] Genetic studies in humans have unequivocally demonstrated the critical role of Nav1.7 in pain perception. Loss-of-function mutations in SCN9A lead to a rare condition known as congenital insensitivity to pain (CIP), where individuals are unable to feel pain.[4] Conversely, gain-of-function mutations in the same gene result in debilitating pain disorders like inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD).[5] These findings have established Nav1.7 as a key target for the development of novel analgesics.

(R)-Funapide emerged from drug discovery efforts aimed at identifying small molecule inhibitors of Nav1.7 with the potential for treating a broad range of pain conditions.

Discovery of (R)-Funapide

(R)-Funapide was developed by Xenon Pharmaceuticals as a potent blocker of Nav1.7 and Nav1.8 channels.[2][6] It belongs to the class of spirooxindole compounds, a structural motif found in various biologically active molecules.[7][8] The discovery process likely involved high-throughput screening of compound libraries against cell lines expressing the human Nav1.7 channel, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The (R)-enantiomer was identified as the more active stereoisomer.[9]

Synthesis of (R)-Funapide

While a detailed, step-by-step synthesis protocol for (R)-Funapide is not publicly available, a plausible synthetic route can be constructed based on established methods for the enantioselective synthesis of spirooxindoles. The key challenge in the synthesis is the stereoselective construction of the spirocyclic core.

A potential synthetic approach involves a multicomponent reaction, such as a [3+2] cycloaddition, to assemble the spirooxindole scaffold in a highly stereoselective manner.[8]

Representative Synthetic Scheme:

The synthesis would likely begin with commercially available starting materials and involve the key steps of asymmetric catalysis to introduce the desired stereochemistry at the spiro-center.

-

Step 1: Preparation of the Isatin-derived precursor.

-

Step 2: Preparation of the furan-containing coupling partner.

-

Step 3: Asymmetric [3+2] cycloaddition reaction. This is the crucial step for establishing the stereochemistry of the spiro-center. Chiral catalysts, such as those based on thiourea or squaramide, could be employed to achieve high enantioselectivity.[10]

-

Step 4: Final modifications and purification.

Due to the proprietary nature of drug development, the exact reagents and conditions used in the industrial synthesis of (R)-Funapide may differ.

Mechanism of Action

(R)-Funapide exerts its analgesic effects by inhibiting the activity of voltage-gated sodium channels, particularly Nav1.7 and, to a lesser extent, Nav1.8.[2][6] By blocking these channels in peripheral nociceptors, Funapide reduces the excitability of these neurons, thereby dampening the transmission of pain signals to the central nervous system.

Signaling Pathway

The inhibition of Nav1.7 by Funapide interrupts the normal pain signaling cascade at its very beginning.

Caption: Nav1.7 Signaling Pathway in Nociception and its Inhibition by (R)-Funapide.

Quantitative Data

The following table summarizes the reported in vitro potency of Funapide against various voltage-gated sodium channel subtypes.

| Channel Subtype | IC50 (nM) | Reference |

| Nav1.2 | 601 | [11] |

| Nav1.5 | 84 | [11] |

| Nav1.6 | 173 | [11] |

| Nav1.7 | 54 | [11] |

IC50 values represent the concentration of the compound required to inhibit 50% of the channel activity.

Experimental Protocols

Representative Synthesis of a Spirooxindole Core

This protocol describes a general method for the synthesis of a spirooxindole scaffold, which is the core structure of (R)-Funapide. This is a representative procedure and may require optimization for the specific synthesis of (R)-Funapide.

Reaction: One-pot, three-component [3+2] cycloaddition reaction.

Materials:

-

Isatin derivative

-

Amino acid (e.g., sarcosine or proline)

-

α,β-unsaturated carbonyl compound (dipolarophile)

-

Solvent (e.g., methanol or ethanol)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the isatin derivative (1.0 eq) and the amino acid (1.1 eq) in the chosen solvent, add the α,β-unsaturated carbonyl compound (1.0 eq).

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired spirooxindole.

For an enantioselective synthesis, a chiral catalyst would be added at the beginning of the reaction, and the reaction conditions (solvent, temperature) would be optimized to maximize the enantiomeric excess (ee).

In Vitro Electrophysiology Assay for Nav1.7 Inhibition

This protocol outlines a typical automated patch-clamp electrophysiology assay to determine the inhibitory activity of compounds on Nav1.7 channels.

Apparatus: Automated patch-clamp system (e.g., Qube 384, SyncroPatch 768PE).

Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably expressing the human Nav1.7 channel.

Solutions:

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

Procedure:

-

Culture the Nav1.7-expressing cells to the appropriate confluency and harvest them for the experiment.

-

Prepare a single-cell suspension in the external solution.

-

Load the cell suspension and the test compounds (at various concentrations) onto the automated patch-clamp system.

-

Initiate the automated protocol, which includes cell capture, seal formation, whole-cell configuration, and application of the voltage protocol.

-

Voltage Protocol:

-

Hold the cells at a resting potential of -120 mV.

-

Apply a depolarizing pulse to 0 mV for 20 ms to elicit a sodium current.

-

Apply a pre-pulse to a voltage that causes half-inactivation of the channels to assess state-dependent inhibition.

-

-

Record the sodium currents before and after the application of the test compound.

-

Analyze the data to determine the percentage of inhibition at each compound concentration and calculate the IC50 value by fitting the data to a concentration-response curve.

Preclinical Drug Discovery Workflow

The discovery and development of a novel analgesic like (R)-Funapide follows a structured preclinical workflow.

Caption: A Generalized Preclinical Workflow for Analgesic Drug Discovery.

Structure-Activity Relationship (SAR) of Nav1.7 Inhibitors

A detailed structure-activity relationship (SAR) study specifically for the (R)-Funapide series of compounds is not publicly available. However, general SAR principles for small molecule Nav1.7 inhibitors have been established through extensive research in the field.

Key structural features that are often optimized to enhance the potency and selectivity of Nav1.7 inhibitors include:

-

Aromatic moieties: These often engage in π-π stacking or hydrophobic interactions within the channel pore.

-

Hydrogen bond donors and acceptors: These are crucial for forming specific interactions with amino acid residues in the binding site.

-

A flexible linker: This allows the molecule to adopt an optimal conformation for binding.

-

Chirality: As demonstrated by (R)-Funapide, the stereochemistry of a molecule can have a profound impact on its biological activity.

The development of potent and selective Nav1.7 inhibitors often involves a careful balance of these structural features to achieve the desired pharmacological profile. For instance, modifications to the aromatic rings can influence selectivity over other sodium channel subtypes, such as Nav1.5, to avoid cardiovascular side effects.

Conclusion

(R)-Funapide represents a significant effort in the quest for novel, non-opioid analgesics targeting the genetically validated pain target Nav1.7. While its clinical development has been discontinued, the knowledge gained from its discovery and preclinical evaluation continues to inform the ongoing development of the next generation of Nav1.7 inhibitors. This technical guide has provided a detailed overview of the key aspects of (R)-Funapide's discovery and synthesis, with the aim of serving as a valuable resource for the scientific community dedicated to alleviating the burden of chronic pain.

References

- 1. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of spirooxindole-pyran derivatives via a remote inverse-electron-demand Diels–Alder reaction of β,γ-unsaturated amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies for the enantioselective synthesis of spirooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

- 7. Strategies for the enantioselective synthesis of spirooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. physoc.org [physoc.org]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

(R)-Funapide as a Negative Control for Funapide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Funapide is a potent, state-dependent inhibitor of voltage-gated sodium channels (VGSCs), primarily targeting Nav1.7 and Nav1.8, which are crucial mediators of pain signaling.[1] As a chiral molecule, Funapide exists as two enantiomers: the pharmacologically active (S)-enantiomer and the significantly less active (R)-enantiomer. This technical guide delineates the use of (R)-Funapide as a negative control in preclinical studies, a critical component for validating the specificity of the on-target effects of (S)-Funapide. By providing a direct comparison of their activities, detailed experimental protocols, and outlining the relevant signaling pathways, this document serves as a comprehensive resource for researchers in pain therapeutics and drug development.

Introduction to Funapide and its Enantiomers

Funapide (also known as TV-45070 and XEN402) is a novel analgesic agent that has been investigated for the treatment of various chronic pain conditions.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels, with notable potency against Nav1.7 and Nav1.8, which are preferentially expressed in peripheral sensory neurons.[1] The inhibition of these channels reduces neuronal excitability and subsequently mitigates the transmission of pain signals.[2][3]

Funapide possesses a single chiral center, giving rise to (S)-Funapide and (R)-Funapide. The (S)-enantiomer is the eutomer, responsible for the primary pharmacological activity. In contrast, (R)-Funapide is the distomer and is reported to be significantly less active, making it an ideal negative control for in vitro and in vivo experiments.[4] The use of an inactive enantiomer as a negative control is a robust method to distinguish specific, on-target effects from non-specific or off-target activities of the active compound.

Comparative Pharmacology of Funapide Enantiomers

The primary pharmacological difference between the Funapide enantiomers lies in their potency to inhibit Nav1.7 and Nav1.8 channels. While specific IC50 values for (R)-Funapide are not widely published, it is consistently described as the "less active" enantiomer. The following table summarizes the known inhibitory concentrations (IC50) of Funapide (presumed to be the racemic mixture or the active S-enantiomer) against various sodium channel subtypes.

| Target | Funapide IC50 (nM) | (R)-Funapide Activity |

| Nav1.7 | 54[1][5] | Less Active/Inactive[4] |

| Nav1.5 | 84[1][5] | Less Active/Inactive |

| Nav1.6 | 173[5] | Less Active/Inactive |

| Nav1.2 | 601[5] | Less Active/Inactive |

Signaling Pathways in Pain Perception

The analgesic effect of Funapide is mediated through the inhibition of Nav1.7 and Nav1.8 channels located on the membranes of nociceptive (pain-sensing) neurons in the dorsal root ganglia (DRG).[6][7]

Role of Nav1.7 in Pain Signaling

Nav1.7 acts as a threshold channel, amplifying small, sub-threshold depolarizations to bring the neuron closer to its firing threshold.[8] Upon receiving a noxious stimulus (e.g., heat, mechanical pressure, inflammatory mediators), Nav1.7 channels open, leading to an influx of sodium ions (Na+). This initial depolarization then activates other sodium channels, such as Nav1.8, to generate an action potential. The action potential propagates along the sensory neuron to the spinal cord and then to the brain, where it is perceived as pain.[2]

Role of Nav1.8 in Pain Signaling

Nav1.8 is responsible for the majority of the inward sodium current during the upstroke of the action potential in C-fiber nociceptors.[9] It has a more depolarized voltage-dependence of inactivation compared to other Nav channels, allowing it to contribute to repetitive firing and sustained pain signals, particularly in inflammatory conditions.[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the activity of Funapide enantiomers.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is designed to measure the inhibitory effect of (S)-Funapide and (R)-Funapide on Nav1.7 and Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells).

Experimental Workflow:

Methodology:

-

Cell Culture: HEK293 cells stably expressing human Nav1.7 or Nav1.8 are cultured in appropriate media.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.2 with CsOH).

-

-

Recording:

-

Whole-cell voltage-clamp recordings are performed at room temperature.

-

Cells are held at a holding potential of -120 mV.

-

Sodium currents are elicited by a depolarizing step to 0 mV for 20 ms every 10 seconds.

-

-

Compound Application:

-

Stock solutions of (S)-Funapide and (R)-Funapide are prepared in DMSO.

-

Final dilutions are made in the external solution to achieve a range of concentrations (e.g., 1 nM to 10 µM).

-

The final DMSO concentration should be kept below 0.1%.

-

-

Data Analysis:

-

The peak inward current is measured before and after compound application.

-

The percentage of inhibition is calculated for each concentration.

-

Concentration-response curves are fitted with a Hill equation to determine the IC50 value.

-

In Vivo Pain Models

To assess the analgesic efficacy of Funapide enantiomers in a physiological context, various animal models of pain can be employed. The use of (R)-Funapide as a negative control is essential to confirm that any observed analgesia is due to the specific inhibition of the target sodium channels.

Commonly Used Pain Models:

-

Formalin Test (Inflammatory Pain): Involves the subcutaneous injection of formalin into the hind paw of a rodent, which elicits a biphasic pain response (licking and flinching of the paw). The early phase is due to direct activation of nociceptors, while the late phase is associated with inflammation.

-

Complete Freund's Adjuvant (CFA) Model (Chronic Inflammatory Pain): Injection of CFA into the hind paw induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia.

-

Spared Nerve Injury (SNI) Model (Neuropathic Pain): Involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in long-lasting mechanical allodynia and thermal hyperalgesia in the paw innervated by the spared nerve.

Experimental Protocol (General):

-

Animal Acclimatization: Rodents (rats or mice) are acclimated to the testing environment.

-

Baseline Measurements: Baseline pain responses (e.g., paw withdrawal latency to a thermal stimulus, paw withdrawal threshold to a mechanical stimulus) are measured before induction of the pain model.

-

Induction of Pain Model: The chosen pain model (e.g., formalin, CFA, or SNI) is induced.

-

Compound Administration: (S)-Funapide, (R)-Funapide, or vehicle is administered (e.g., orally, intraperitoneally) at various doses.

-

Behavioral Testing: Pain responses are assessed at different time points after compound administration.

-

Data Analysis: The effects of (S)-Funapide and (R)-Funapide on pain behaviors are compared to the vehicle control group. A significant reduction in pain behaviors with (S)-Funapide but not with (R)-Funapide would indicate a target-specific analgesic effect.

Conclusion

The use of (R)-Funapide as a negative control is indispensable for the rigorous preclinical evaluation of the active enantiomer, (S)-Funapide. This technical guide provides the foundational knowledge and experimental frameworks for researchers to confidently assess the on-target effects of Funapide and other chiral sodium channel blockers. By employing the described methodologies, scientists can generate high-quality, reproducible data to support the development of novel and effective pain therapeutics. The clear distinction in activity between the enantiomers underscores the importance of stereochemistry in drug design and validation.

References

- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physoc.org [physoc.org]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 8. burningfeet.org [burningfeet.org]

- 9. Nav1.8 - Wikipedia [en.wikipedia.org]

- 10. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Funapide: A Technical Overview of a Nav1.7 and Nav1.8 Inhibitor

(R)-Funapide , with the Chemical Abstracts Service (CAS) number 1259933-15-7 and a molecular weight of 429.35 g/mol , is the less active enantiomer of Funapide. Funapide, a potent voltage-gated sodium channel (Nav) inhibitor, has been investigated for its analgesic properties in a variety of pain models. This technical guide provides an in-depth overview of (R)-Funapide and its more active counterpart, Funapide, for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

| Property | Value | Reference |

| CAS Number | 1259933-15-7 | [1][2] |

| Molecular Weight | 429.35 g/mol | [1][2] |

| Synonyms | (R)-TV 45070, (R)-XEN402 | [1] |

| Chemical Name | (3'R)-1'-{[5-(trifluoromethyl)furan-2-yl]methyl}-2H,6H-spiro[furo[2,3-f][1][3]benzodioxole-7,3'-indol]-2'(1'H)-one |

Mechanism of Action: Targeting Key Sodium Channels in Pain Signaling

Funapide, the (S)-enantiomer of the compound, is a potent inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are critical in the pain signaling pathway.[4][5] These channels are predominantly expressed in peripheral sensory neurons.[6] Nav1.7 is known to act as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials, making it a key player in pain sensation.[6] Gain-of-function mutations in the gene encoding Nav1.7 are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain.[6][7] Nav1.8 is also a key contributor to the excitability of sensory neurons and is upregulated in chronic neuropathic and inflammatory pain states.[8][9] By blocking these channels, Funapide can reduce the excitability of nociceptive neurons, thereby mitigating the sensation of pain.

Preclinical and Clinical Development

Funapide has been evaluated in both preclinical and clinical settings for various pain indications, including osteoarthritis, neuropathic pain, postherpetic neuralgia, and erythromelalgia.[4] While development was ultimately discontinued in 2022, the data gathered from these studies provide valuable insights into the therapeutic potential and challenges of targeting Nav1.7 and Nav1.8.[4][10]

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Assays

To characterize the inhibitory activity of Funapide on Nav channels, whole-cell patch-clamp electrophysiology is the gold-standard method. This technique allows for the direct measurement of ion channel currents in isolated cells or cell lines expressing the target channel.

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Nav1.7 or Nav1.8 channels are commonly used.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

-

-

Voltage Protocol: To assess state-dependent inhibition, various voltage protocols are employed. For example, to measure tonic block, cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. To measure use-dependent block, a train of depolarizing pulses is applied to induce channel opening and inactivation.

-

Data Analysis: The concentration-response relationship is determined by applying increasing concentrations of Funapide and measuring the reduction in the sodium current amplitude. The IC50 value, the concentration at which 50% of the current is inhibited, is then calculated.

In Vivo Pain Models

The analgesic efficacy of Funapide has been assessed in various preclinical models of pain.

-

Postherpetic Neuralgia (PHN) Model: This model is often induced in rodents by infection with the herpes simplex virus type 1. Following the resolution of the initial infection, animals develop long-lasting mechanical allodynia and thermal hyperalgesia, mimicking the symptoms of PHN in humans. Funapide, typically formulated in a topical ointment, is applied to the affected area, and changes in pain thresholds are measured using von Frey filaments (for mechanical allodynia) and radiant heat sources (for thermal hyperalgesia).[7][11]

-

Inherited Erythromelalgia (IEM) Models: Genetically modified mice expressing gain-of-function mutations in Nav1.7 that are found in human IEM patients are used. These animals exhibit lower paw withdrawal latencies to heat stimuli. The efficacy of Funapide is evaluated by measuring the reversal of this heat hypersensitivity following oral or topical administration.[3]

Clinical Trial Design: A Look at the Topical Formulation for PHN

A randomized, double-blind, placebo-controlled, crossover study (NCT01195636) was conducted to evaluate the safety and efficacy of a topical formulation of Funapide (TV-45070) in patients with PHN.[12]

-

Patient Population: Patients with a diagnosis of PHN and a mean daily pain intensity score of 4 or higher on an 11-point numerical rating scale (NRS).[12]

-

Intervention: Patients received both the active Funapide ointment and a matching placebo ointment in a crossover design, with each treatment period lasting for a specified duration.[11]

-

Primary Outcome Measures: The primary efficacy endpoint was the change from baseline in the mean daily pain score.[12]

-

Secondary Outcome Measures: These included changes in sleep interference and scores on the Neuropathic Pain Symptom Inventory (NPSI).[12]

Summary of Funapide's Inhibitory Profile

| Channel | IC50 (nM) | Reference |

| Nav1.2 | 601 | [3] |

| Nav1.5 | 84 | [3] |

| Nav1.6 | 173 | [3] |

| Nav1.7 | 54 | [3] |

Note: The data presented is for Funapide ((S)-enantiomer), which is the more active inhibitor.

Conclusion

(R)-Funapide and its more pharmacologically active (S)-enantiomer, Funapide, represent a significant effort in the development of targeted analgesics. By potently inhibiting Nav1.7 and Nav1.8, these compounds directly address key molecular drivers of pain signaling. Although the clinical development of Funapide was discontinued, the extensive preclinical and clinical data generated provide a valuable resource for the ongoing research and development of novel pain therapeutics. The detailed methodologies and findings from these studies continue to inform the scientific community on the intricacies of targeting voltage-gated sodium channels for pain relief.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (R)-Funapide | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Funapide - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. burningfeet.org [burningfeet.org]

- 7. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [mdpi.com]

- 10. Funapide - Flexion Therapeutics - AdisInsight [adisinsight.springer.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

(R)-Funapide: A Technical Review for Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Funapide, also known as (R)-TV-45070, is the R-enantiomer of Funapide, a potent voltage-gated sodium channel (VGSC) inhibitor. Funapide, the racemic mixture, was developed for a variety of chronic pain conditions, including osteoarthritis, neuropathic pain, and postherpetic neuralgia, due to its inhibitory action on Nav1.7 and Nav1.8 channels.[1][2] Despite reaching Phase II clinical trials, the development of Funapide was discontinued in 2022.[1][3] This technical guide provides a comprehensive review of the available literature on Funapide, with a specific focus on the (R)-enantiomer where information is available, to serve as a resource for pain research professionals. It is important to note that while (R)-Funapide is consistently referred to as the less active enantiomer, specific quantitative data for this isomer is scarce in publicly available literature.[4]

Mechanism of Action

Funapide is a state-dependent blocker of voltage-gated sodium channels, with notable activity against Nav1.7 and Nav1.8, which are key mediators in pain signaling pathways.[3][5] The SCN9A gene encodes the Nav1.7 sodium channel, which is crucial for the transmission of pain signals in the peripheral nervous system.[6] Gain-of-function mutations in this gene can lead to inherited pain disorders like erythromelalgia, highlighting the therapeutic potential of Nav1.7 inhibitors.[6] By blocking these channels, Funapide reduces the excitability of nociceptive neurons, thereby dampening the propagation of pain signals.

Signaling Pathway

The following diagram illustrates the role of Nav1.7 in nociceptive signaling and the inhibitory action of Funapide.

Caption: Role of Nav1.7 in pain signaling and its inhibition by Funapide.

Quantitative Data

| Compound | Target | Assay | IC50 (nM) | Reference |

| Funapide (racemate) | Nav1.2 | Electrophysiology | 601 | [7] |

| Funapide (racemate) | Nav1.5 | Electrophysiology | 84 | [7][8] |

| Funapide (racemate) | Nav1.6 | Electrophysiology | 173 | [7] |

| Funapide (racemate) | Nav1.7 | Electrophysiology | 54 | [7][8] |

Experimental Protocols

Detailed experimental protocols for studies involving Funapide are not fully described in the available literature. However, key clinical trials provide some insight into the methodologies used.

Clinical Trial in Postherpetic Neuralgia (NCT02365636)

This Phase II, randomized, double-blind, placebo-controlled, crossover study evaluated the efficacy and safety of topically applied Funapide (TV-45070) ointment in patients with postherpetic neuralgia.[9][10]

-

Objective: To assess the analgesic effect of TV-45070 compared to placebo.

-

Methodology:

-

Participants: Patients with a diagnosis of postherpetic neuralgia.

-

Intervention: Topical application of TV-45070 ointment (4% and 8% w/w) or placebo.

-

Primary Endpoint: Change from baseline in the weekly average of daily pain scores, measured using a Numeric Rating Scale (NRS).[9]

-

Outcome: The trial did not meet its primary endpoint; however, a greater proportion of patients treated with TV-45070 experienced a ≥50% reduction in pain scores compared to placebo (26.8% vs. 10.7%).[9]

-

The following workflow diagram outlines the general process of this clinical trial.

References

- 1. Funapide - Flexion Therapeutics - AdisInsight [adisinsight.springer.com]

- 2. Nav1.7 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Funapide - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain [elifesciences.org]

- 6. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Safety and Efficacy of a Topical Sodium Channel Inhibitor (TV-45070) in Patients With Postherpetic Neuralgia (PHN): A Randomized, Controlled, Proof-of-Concept, Crossover Study, With a Subgroup Analysis of the Nav1.7 R1150W Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols: (R)-Funapide Solubility in DMSO and Saline-Based Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of (R)-Funapide in Dimethyl Sulfoxide (DMSO) and saline-based formulations, along with protocols for solution preparation. (R)-Funapide is the less active R-enantiomer of Funapide, a potent inhibitor of voltage-gated sodium channels like Nav1.7 and Nav1.8, making it a compound of interest in pain research. Proper dissolution is critical for accurate and reproducible experimental results.

Data Presentation: Solubility of (R)-Funapide

| Compound | Solvent System | Solubility | Solution Appearance | Notes |

| (R)-Funapide | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (11.65 mM) | Suspended Solution | Requires sonication to aid dissolution.[1] |

| (R)-Funapide | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (11.65 mM) | Suspended Solution | Requires sonication to aid dissolution.[1] |

| (R)-Funapide | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (11.65 mM) | Clear Solution | - |

| Funapide | 100% DMSO | 85.87 mg/mL (200 mM) | Clear Solution | Sonication is recommended to aid dissolution.[2] |

| Funapide | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.25 mg/mL (12.23 mM) | Clear Solution | - |

| Funapide | 10% DMSO, 90% Corn Oil | ≥ 5.25 mg/mL (12.23 mM) | Clear Solution | - |

Note: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[3] For animal experiments, the final DMSO concentration should ideally be 2% or lower.[3]

Experimental Protocols

Below are detailed protocols for preparing (R)-Funapide solutions for experimental use.

Protocol 1: Preparation of a Suspended Solution in a Saline-Based Co-Solvent System

This protocol is suitable for creating a 5 mg/mL suspended solution for oral or intraperitoneal administration.

Materials:

-

(R)-Funapide powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

-

Sterile microcentrifuge tubes or vials

-

Pipettes

-

Ultrasonic bath

Procedure:

-

Prepare a Stock Solution: Weigh the required amount of (R)-Funapide and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).[1]

-

Dispense Stock Solution: In a sterile tube, add 100 µL of the 50 mg/mL (R)-Funapide stock solution in DMSO.

-

Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is uniform.

-

Add Tween-80: Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

-

Add Saline: Add 450 µL of saline to bring the total volume to 1 mL.

-

Sonication: The solution will be a suspension. Use an ultrasonic bath to ensure the compound is finely and evenly dispersed before use.[1]

Workflow for preparing a suspended (R)-Funapide solution.

Protocol 2: Preparation of a Clear Solution in a Corn Oil-Based System

This protocol yields a clear solution suitable for administration where a suspension is not desired.

Materials:

-

(R)-Funapide powder

-

DMSO

-

Corn Oil

-

Sterile microcentrifuge tubes or vials

-

Pipettes

Procedure:

-

Prepare a Stock Solution: As in Protocol 1, prepare a concentrated stock solution of (R)-Funapide in DMSO (e.g., 50 mg/mL).[1]

-

Dispense Stock Solution: In a sterile tube, add 100 µL of the 50 mg/mL (R)-Funapide stock solution.

-

Add Corn Oil: Add 900 µL of corn oil to the tube.

-

Mix Thoroughly: Mix the solution until it is clear and homogeneous. Gentle heating or vortexing can aid dissolution.

Workflow for preparing a clear (R)-Funapide solution.

General Handling and Storage Recommendations

-

Stock Solutions: When preparing a stock solution in DMSO, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

-

Storage: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]

-

Dissolution Aids: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid in the dissolution process.[1]

-

Fresh Preparation: For suspended solutions, it is recommended to prepare them fresh for each experiment to ensure a uniform dispersion.

Mechanism of Action: Funapide as a Sodium Channel Inhibitor

Funapide and its enantiomers exert their effects by inhibiting voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons. By blocking these channels, particularly Nav1.7 which is highly expressed in peripheral sensory neurons, Funapide can reduce the transmission of pain signals.

Simplified pathway of Funapide's analgesic action.

References

Application Notes: In vivo Administration of (R)-Funapide in Rodent Models

Introduction

(R)-Funapide, the R-enantiomer of Funapide (also known as TV-45070 or XEN402), is a small-molecule inhibitor of voltage-gated sodium channels (Nav), with notable activity against Nav1.7 and Nav1.8.[1][2] These channels are critical for the initiation and propagation of action potentials in peripheral nociceptive (pain-sensing) neurons.[3] Genetic data have strongly implicated the Nav1.7 channel in human pain processing, making it a significant target for the development of novel analgesics.[4] Funapide was developed for various chronic pain conditions, including neuropathic pain and osteoarthritis, before its development was discontinued.[2][5]

These application notes provide a summary of the available preclinical data and detailed protocols for the in vivo administration and evaluation of (R)-Funapide in rodent models of pain. This document is intended for researchers, scientists, and drug development professionals investigating novel analgesics and the role of sodium channels in pain pathophysiology.

Data Presentation

Quantitative data for Funapide, the racemate containing the (R)-enantiomer, is summarized below. Specific in vivo efficacy and pharmacokinetic data for the isolated (R)-Funapide enantiomer in rodents are not extensively detailed in publicly available literature; therefore, the tables serve as a reference for the compound class and a template for experimental design.

Table 1: Funapide In Vitro Potency (IC50)

| Sodium Channel Subtype | IC50 (nM) | Reference |

| Nav1.7 | 54 | [6] |

| Nav1.5 | 84 | [6] |

| Nav1.6 | 173 | [6] |

| Nav1.2 | 601 | [6] |

Table 2: Representative In Vivo Efficacy Data Template for (R)-Funapide in a Rodent Pain Model

| Rodent Model | Administration Route | Dose (mg/kg) | Primary Endpoint | Observed Effect |

| e.g., Spared Nerve Injury (Rat) | e.g., Oral (p.o.) | e.g., 1, 3, 10 | Mechanical Allodynia (von Frey) | e.g., % Reversal of Hypersensitivity |

| e.g., CFA-Induced Inflammation (Mouse) | e.g., Topical | e.g., 1%, 2% | Thermal Hyperalgesia (Hargreaves) | e.g., Increase in Paw Withdrawal Latency |

Table 3: Representative Pharmacokinetic (PK) Parameters Template for (R)-Funapide in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) |

| e.g., Intravenous (i.v.) | e.g., 1 | — | — | — | — |

| e.g., Oral (p.o.) | e.g., 10 | — | — | — | — |

Signaling Pathway and Experimental Workflow

Caption: Mechanism of action of (R)-Funapide in blocking pain signal transmission.

Caption: Typical experimental workflow for evaluating (R)-Funapide in a rodent pain model.

Experimental Protocols

Protocol 1: Preparation and Administration of (R)-Funapide

This protocol describes the preparation of (R)-Funapide for oral administration. The vehicle composition should be optimized for solubility and tolerability.

-

Materials:

-

(R)-Funapide powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Saline (0.9% NaCl) or Water for Injection

-

Vortex mixer and magnetic stirrer

-

Oral gavage needles (20-22 gauge for rats, 22-24 gauge for mice)

-

-

Stock Solution Preparation (if required):

-

Dosing Formulation Preparation (Example for Oral Gavage):

-

A common vehicle for oral administration is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

-

On the day of the experiment, calculate the required amount of (R)-Funapide based on the desired dose (mg/kg) and the average weight of the animals. A typical dosing volume is 5-10 mL/kg for rats and 10 mL/kg for mice.

-

First, dissolve the (R)-Funapide powder (or an aliquot of the DMSO stock) in the required volume of DMSO.

-

Sequentially add PEG400, Tween 80, and finally the saline while continuously mixing (vortex or stir).

-

Ensure the final solution is homogenous and free of precipitates. Prepare a fresh vehicle-only solution to serve as the control.

-

-

Administration:

-

Gently restrain the rodent.

-

Measure the distance from the animal's snout to the xiphoid process to determine the correct insertion depth for the gavage needle.

-

Insert the gavage needle smoothly into the esophagus and deliver the formulation directly into the stomach.

-

Monitor the animal for any signs of distress post-administration.

-

Protocol 2: Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a widely used surgical model that produces robust and long-lasting neuropathic pain behaviors.[7]

-

Anesthesia and Preparation:

-

Anesthetize the rodent (e.g., rat) using isoflurane (2-3% in oxygen). Confirm the depth of anesthesia by lack of a pedal withdrawal reflex.

-

Shave the lateral surface of the left thigh and sterilize the skin with 70% ethanol and povidone-iodine.

-

-

Surgical Procedure:

-

Make a small incision in the skin over the biceps femoris muscle.

-

Separate the biceps femoris muscle by blunt dissection to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Isolate the common peroneal and tibial nerves with fine forceps.

-

Tightly ligate these two nerves with a 5-0 silk suture.

-

Transect the nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.

-

Take extreme care to avoid touching or stretching the spared sural nerve.

-

-

Closure and Post-Operative Care:

-

Close the muscle layer with 5-0 absorbable sutures and the skin with wound clips or sutures.

-

Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg s.c.) that will not interfere with the study endpoints.

-

Allow the animal to recover on a heating pad and monitor until it is fully mobile. House animals individually after surgery to prevent wound damage.

-

Allow 7-14 days for the neuropathic pain phenotype to fully develop before commencing behavioral testing and drug administration.

-

Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)

This test measures the withdrawal threshold to a mechanical stimulus.

-

Apparatus:

-

A set of calibrated von Frey filaments with varying bending forces (e.g., 0.4g to 26g).

-

An elevated testing platform with a wire mesh floor that allows access to the plantar surface of the hind paws.

-

-

Procedure:

-

Place the animal in an individual clear plastic chamber on the mesh platform and allow it to acclimate for at least 15-20 minutes.

-

Begin with a mid-range filament (e.g., 2.0g) and apply it perpendicularly to the lateral plantar surface of the hind paw (the territory of the spared sural nerve) until it just bends.

-

Hold the stimulus for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.

-

The pattern of responses is used to calculate the 50% withdrawal threshold.

-

Protocol 4: General Pharmacokinetic (PK) Study in Rats

This protocol outlines a basic procedure for determining the PK profile of (R)-Funapide.

-

Animal Preparation:

-

Use adult male or female rats (e.g., Sprague-Dawley or Wistar), weighing 200-250g. For serial blood sampling, surgical cannulation of the jugular vein or carotid artery is recommended for stress-free sample collection.[8]

-

Allow animals to recover from surgery for at least 48 hours.

-

-

Drug Administration:

-

Fast animals overnight (with access to water) before oral administration.

-

Administer a single dose of (R)-Funapide via the desired route (e.g., oral gavage or intravenous injection via a tail vein or catheter).

-

-

Blood Sampling:

-

Collect serial blood samples (approx. 200 µL per sample) into heparinized or EDTA-coated tubes at predetermined time points.

-

Example time points for oral dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[9]

-

Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

-

Sample Processing and Analysis:

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Analyze the plasma concentrations of (R)-Funapide using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[10]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Funapide - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Funapide - Flexion Therapeutics - AdisInsight [adisinsight.springer.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Validation of the Use of Nonnaive Surgically Catheterized Rats for Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of (R)-Funapide in Dorsal Root Ganglion Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes and protocols are intended to guide researchers in designing and executing experiments to investigate the effects of Funapide and its enantiomers on the excitability of DRG neurons.

Data Presentation: Inhibitory Profile of Funapide

The following table summarizes the available quantitative data on the inhibitory activity of Funapide against various voltage-gated sodium channel subtypes. It is important to note that these values likely represent the activity of the more potent (S)-enantiomer or a racemic mixture.

| Target Nav Channel | IC50 (nM) | Reference |

| Nav1.2 | 601 | [2] |

| Nav1.5 | 84 | [2] |

| Nav1.6 | 173 | [2] |

| Nav1.7 | 54 | [2] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of Nav1.7 Inhibition in DRG Neurons

Voltage-gated sodium channels, particularly Nav1.7, are crucial for the initiation and propagation of action potentials in nociceptive DRG neurons. An influx of sodium ions through these channels leads to membrane depolarization. Inhibitors like Funapide bind to the channel, preventing this influx and thereby reducing neuronal excitability and the transmission of pain signals.

Caption: Mechanism of (R)-Funapide on Nav1.7.

Experimental Workflow for Assessing (R)-Funapide in DRG Neuron Culture

The following workflow outlines the key steps for evaluating the effects of (R)-Funapide on cultured DRG neurons, from neuron isolation to data analysis.

Caption: Workflow for (R)-Funapide DRG studies.

Experimental Protocols

Protocol 1: Isolation and Culture of Rodent Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from established methods for isolating and culturing DRG neurons from rodents.

Materials:

-

Adult rat or mouse

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Hanks' Balanced Salt Solution (HBSS)

-

Collagenase Type IA

-

Trypsin-EDTA

-

Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

-

Nerve Growth Factor (NGF)

-

Poly-D-lysine and Laminin-coated culture dishes

-

Sterile dissection tools

Procedure:

-

Euthanasia and Dissection: Euthanize the animal according to approved institutional protocols. Dissect the vertebral column to expose the spinal cord and locate the dorsal root ganglia. Carefully excise the DRGs and place them in ice-cold HBSS.

-

Enzymatic Digestion:

-

Transfer the DRGs to a solution of Collagenase Type IA (1 mg/mL in DMEM) and incubate at 37°C for 60-90 minutes.

-

Aspirate the collagenase solution and add Trypsin-EDTA (0.25%). Incubate at 37°C for 5-10 minutes.

-

-

Mechanical Dissociation:

-

Stop the trypsinization by adding an equal volume of complete Neurobasal medium.

-

Gently triturate the ganglia using a series of fire-polished Pasteur pipettes with decreasing tip diameters until a single-cell suspension is achieved.

-

-

Plating and Culture:

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in complete Neurobasal medium supplemented with NGF (50-100 ng/mL).

-

Plate the neurons onto Poly-D-lysine and Laminin-coated dishes at the desired density.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Neurons are typically ready for experiments within 24-48 hours.

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology of Cultured DRG Neurons

This protocol outlines the procedure for recording voltage-gated sodium currents and action potentials from cultured DRG neurons.

Materials:

-

Cultured DRG neurons (from Protocol 1)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External recording solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal pipette solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

-

(R)-Funapide stock solution (dissolved in DMSO) and perfusion system

Procedure:

-

Preparation:

-

Place a culture dish with DRG neurons on the stage of the inverted microscope of the patch-clamp rig.

-

Continuously perfuse the dish with external recording solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

-

Obtaining a Whole-Cell Recording:

-

Approach a neuron with the patch pipette and apply gentle positive pressure.

-

Form a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.

-

-

Recording Sodium Currents (Voltage-Clamp):

-

Hold the neuron at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) to elicit voltage-gated sodium currents.

-

To isolate sodium currents, other voltage-gated channels can be blocked pharmacologically (e.g., using CdCl2 for calcium channels and tetraethylammonium for potassium channels).

-

-

Recording Action Potentials (Current-Clamp):

-

Switch to current-clamp mode and record the resting membrane potential.

-

Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.

-

Measure parameters such as action potential threshold, amplitude, duration, and firing frequency.

-

-

Application of (R)-Funapide:

-

Establish a stable baseline recording.

-

Perfuse the external solution containing the desired concentration of (R)-Funapide.

-

Record the changes in sodium currents or action potential firing in the presence of the compound.

-